molecular formula C16H19N3O5S B000794 Amoxicillin CAS No. 26787-78-0

Amoxicillin

Cat. No. B000794
CAS RN: 26787-78-0
M. Wt: 365.4 g/mol
InChI Key: LSQZJLSUYDQPKJ-UHFFFAOYSA-N
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Description

Amoxicillin is a widely utilized beta-lactam antimicrobial drug approved by the U.S. Food and Drug Administration (FDA) for use in the primary care setting . It belongs to the class of penicillins and has bactericidal activity . It is used to treat bacterial infections, including infections of the nose, ears, throat, skin, and urinary tract .


Synthesis Analysis

Amoxicillin is synthesized via a cascade reaction combining the enzymatic hydrolysis of Penicillin G potassium salt (PGK) with the kinetically controlled enzymatic coupling of in situ formed 6-aminopenicillanic acid (6-APA) with p-hydroxyphenylglycine methyl ester (D-HPGM) to give amoxicillin as the final product by using a single enzyme .


Molecular Structure Analysis

The molecular formula of Amoxicillin is C16H19N3O5S . It belongs to the aminopenicillin class of the penicillin family . It was created by adding an extra amino group to penicillin to battle antibiotic resistance .


Chemical Reactions Analysis

The major analytical methods found for the analysis of Amoxicillin were high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (U-HPLC), capillary electrophoresis, and iodometry .


Physical And Chemical Properties Analysis

Amoxicillin has a density of 1.5±0.1 g/cm^3 . Its boiling point is 743.2±60.0 °C at 760 mmHg . The vapor pressure is 0.0±2.6 mmHg at 25°C . The enthalpy of vaporization is 113.7±3.0 kJ/mol . The flash point is 403.3±32.9 °C .

Scientific Research Applications

  • Environmental Impact and Degradation : Research has shown that amoxicillin can be degraded and mineralized in different water matrices, important for removing beta-lactam antibiotics from environmental and processed waters (Kattel, Kaur, Trapido, & Dulova, 2018). Additionally, studies have focused on the toxic effects of amoxicillin on aquatic organisms and ecological imbalances, particularly its impact on photosynthesis in certain species (Elizalde-Velázquez et al., 2016), (Pan et al., 2008).

  • Medical Applications : In the medical field, amoxicillin is pivotal in treating bacterial infections such as urinary tract infections, pneumonia, and acute otitis media (Fazulbhoy et al., 2021), (Choffor-Nchinda, Atanga, Nansseu, & Djomou, 2018). It is also crucial in eradicating Helicobacter pylori, with resistance often due to specific mutations (Kwon et al., 2017).

  • Microbial Community and Antibiotic Resistance : Amoxicillin affects microbial communities and the spread of antibiotic resistance genes in wastewater treatment systems, with vertical gene transfer being a notable mechanism for the spread of these genes (Meng et al., 2017).

  • Nanoparticle Development for Enhanced Treatment : Research has been conducted on amoxicillin-loaded complex nanoparticles to enhance antibacterial activity against H. pylori (Su et al., 2016).

  • Impact on Human Health and Microbiota : Amoxicillin can induce DNA damage in human cells, potentially affecting the body's response to DNA-damaging agents (Arabski et al., 2005). Its use also modifies the composition of intestinal and salivary microbiota, with varied impacts on microbial diversity and species richness (Mangin et al., 2010), (Lazarevic et al., 2013).

  • Detection and Quantification : Advanced electrochemical sensors and spectrophotometric methods are being developed for detecting and quantifying amoxicillin in pharmaceuticals, biological fluids, and environmental samples (Hrioua et al., 2020), (Fanelli et al., 2018).

Future Directions

The future of antibiotics like Amoxicillin requires innovation in a field that has relied on highly traditional methods of discovery and development. This will require substantial changes in policy, quantitative understanding of the societal value of these drugs, and investment in alternatives to traditional antibiotics .

properties

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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InChI

InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9-,10-,11+,14-/m1/s1
Source PubChem
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InChI Key

LSQZJLSUYDQPKJ-NJBDSQKTSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C
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Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C
Source PubChem
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Molecular Formula

C16H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34642-77-8 (mono-hydrochloride salt), 61336-70-7 (trihydrate)
Record name Amoxicillin [INN]
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DSSTOX Substance ID

DTXSID3037044
Record name Amoxicillin
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Molecular Weight

365.4 g/mol
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Physical Description

Off-white solid; [HSDB], Solid
Record name Amoxicillin
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Solubility

10.7 [ug/mL] (The mean of the results at pH 7.4), Soluble in water, 1 g sol in about 370 mL water, about 2000 mL alc, about 290 mL phosphate buffer (1%, ph 7), about 330 mL methanol, 9.58e-01 g/L
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Mechanism of Action

Amoxicillin competitively inhibits penicillin-binding protein 1 and other high molecular weight penicillin binding proteins. Penicillin bind proteins are responsible for glycosyltransferase and transpeptidase reactions that lead to cross-linking of D-alanine and D-aspartic acid in bacterial cell walls. Without the action of penicillin binding proteins, bacteria upregulate autolytic enzymes and are unable to build and repair the cell wall, leading to bacteriocidal action., The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Amoxicillin is similar to penicillin in its bactericidal action against susceptible bacteria during the stage of active multiplication. It acts through the inhibition of cell wall biosynthesis that leads to the death of the bacteria.
Record name Amoxicillin
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Product Name

Amoxicillin

Color/Form

Crystals from water

CAS RN

26787-78-0
Record name Amoxicillin
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Melting Point

194 °C
Record name Amoxicillin
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Record name Amoxicillin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
401,000
Citations
F Salvo, A De Sarro, AP Caputi… - Expert opinion on drug …, 2009 - Taylor & Francis
Despite the considerable number of newer antibacterials made available over the past decades, amoxicillin, alone or in combination with clavulanic acid, still accounts among the most …
Number of citations: 79 www.tandfonline.com
SP Kaur, R Rao, S Nanda - Int J Pharm Pharm Sci, 2011 - scholar.archive.org
… Amoxicillin though originally introduced in the early 1970’s … Amoxicillin has been found to be more effective against gram … In the past decade, amoxicillin has been reported to be useful …
Number of citations: 299 scholar.archive.org
AM Geddes, KP Klugman, GN Rolinson - International journal of …, 2007 - Elsevier
… antimicrobial agents, such as amoxicillin, but despite a high … Amoxicillin, with its good oral absorption and broad spectrum … -enhanced formulations has allowed amoxicillin/clavulanate to …
Number of citations: 110 www.sciencedirect.com
HC Neu - Journal of Infectious Diseases, 1974 - academic.oup.com
… Enterococci were more susceptible to amoxicillin than to ampicillin. Amoxicillin produced … Blood levels of amoxicillin were still present 8 hr after administration of a single oral 500-mg …
Number of citations: 140 academic.oup.com
A Huttner, J Bielicki, MN Clements… - Clinical Microbiology …, 2020 - Elsevier
… Using available epidemiological and pharmacokinetic data, we provide guidance on indications for amoxicillin versus amoxicillin–clavulanic acid and on optimal oral administration, …
Number of citations: 142 www.sciencedirect.com
M Douša, R Hosmanová - Journal of pharmaceutical and biomedical …, 2005 - Elsevier
A rapid analytical procedure for routine identification and quantification of amoxicillin in premixes by high performance liquid chromatography was developed and tested. The ground …
Number of citations: 115 www.sciencedirect.com
GP Bodey, J Nance - Antimicrobial agents and chemotherapy, 1972 - Am Soc Microbiol
Amoxicillin is a new semisynthetic penicillin which is active in vitro against gram-positive cocci (except penicillin G-resistant Staphylococcus aureus) and most isolates of Proteus …
Number of citations: 100 journals.asm.org
HC NEU - Annals of internal medicine, 1979 - acpjournals.org
… Amoxicillin is an aminopenicillin available in the United States … Amoxicillin is an excellent agent to treat otitis media, bacterial … When the cost of amoxicillin approaches that of ampicillin, it …
Number of citations: 61 www.acpjournals.org
BJ Akhavan, NR Khanna, P Vijhani - 2018 - europepmc.org
… Amoxicillin is one of the most commonly used antibiotics in … Amoxicillin covers a wide variety of gram-positive bacteria, … This activity covers amoxicillin, a beta-lactam antimicrobial that …
Number of citations: 94 europepmc.org
AE Bird - Analytical profiles of drug substances and excipients, 1994 - Elsevier
Publisher Summary This chapter provides the description, synthesis physical properties, stability and degradation products, methods of analysis, and pharmacokinetic of amoxicillin. …
Number of citations: 25 www.sciencedirect.com

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